molecular formula C16H22N4O2S B2885919 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1421457-96-6

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No. B2885919
CAS RN: 1421457-96-6
M. Wt: 334.44
InChI Key: XZNIQXHRVRAMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine” is a pyrazole-based ligand . Pyrazole and its derivatives are known to impart biological activity and can promote a unique coordination with metal ions . They have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of the compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These elements are capable of coordinating to the metal .


Chemical Reactions Analysis

The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 149–153 °C . The FTIR (KBr, ν(cm −1)) values are 3271 (NH), 2860–3172 (C–H), 1608 (C=N), 1548 (C=C), 1485 (C=C), 1284 (C–Npz), 1246 (C–N aliphatique) .

Scientific Research Applications

Antimicrobial Activity

Some novel heterocyclic compounds based on sulfonamido pyrazole and related structures have been synthesized and evaluated for their antimicrobial properties. These studies have shown that these compounds can exhibit significant activity against various microorganisms, indicating their potential for development into new antimicrobial agents. The research highlights the importance of the sulfonamido moiety and its derivatives in enhancing antimicrobial efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002); (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Synthesis Methodologies

The research also explores various synthesis methodologies for creating derivatives of sulfonamido pyrazole compounds. These include reactions under specific conditions to yield pyrazoles, isoxazoles, and pyrimidinethiones, among others. Such studies contribute to the broader field of heterocyclic chemistry by providing new routes for the synthesis of complex molecules with potential biological activities (Zolfigol, Khazaei, Moosavi‐Zare, Afsar, Khakyzadeh, & Khaledian, 2015).

Material Science

In the realm of material science, research involving the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted. These materials exhibit desirable properties such as high thermal stability, solubility in common organic solvents, and potential for use in advanced technological applications due to their low dielectric constants and high transparency (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Future Directions

The compound can be used as a model for further developments in catalytic processes relating to catecholase activity . It has potential applications in various fields such as biological transformation, sensing for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicine, and antibiotic agents .

properties

IUPAC Name

3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIQXHRVRAMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.